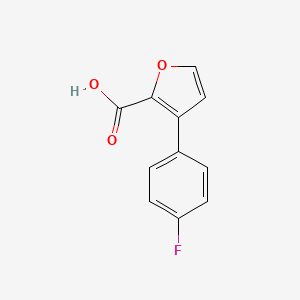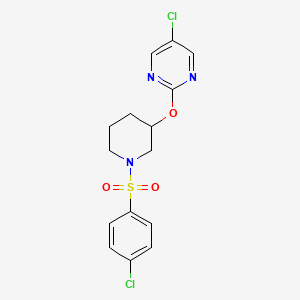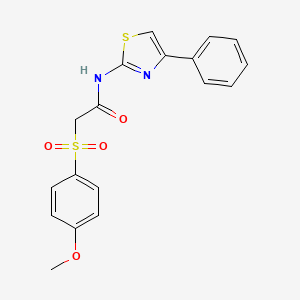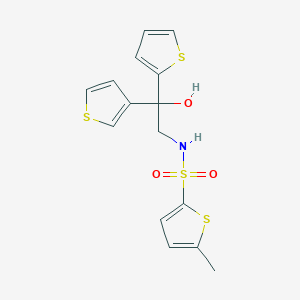
3-(4-Fluorophenyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1423027-10-4 . It has a molecular weight of 206.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-fluorophenyl)-2-furoic acid . The InChI code for this compound is 1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.17 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)furan-2-carboxylic acid has been used in a variety of scientific research applications. It has been used for the synthesis of various drugs, including anticonvulsants and anti-inflammatory drugs. It has also been used to study the mechanisms of action of certain drugs, as well as its biochemical and physiological effects. Furthermore, this compound has been used in the synthesis of various organic compounds, such as polymers and dyes.
Mecanismo De Acción
3-(4-Fluorophenyl)furan-2-carboxylic acid has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to act as an inhibitor of certain neurotransmitter receptors, such as the serotonin 5-HT2A receptor. Furthermore, this compound has been shown to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, this compound has been shown to have an anxiolytic effect and to reduce the symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Fluorophenyl)furan-2-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Furthermore, it is a relatively stable compound, making it suitable for long-term storage. However, this compound is a relatively toxic compound, and proper safety precautions should be taken when handling it.
Direcciones Futuras
There are several potential future directions for 3-(4-Fluorophenyl)furan-2-carboxylic acid research. One potential direction is to further study its effects on various neurotransmitter receptors, such as the serotonin 5-HT2A receptor. Another potential direction is to further study its effects on various enzymes, such as cyclooxygenase-2 (COX-2). Additionally, this compound could be further studied for its potential therapeutic applications, such as its potential to reduce inflammation and pain. Finally, this compound could be further studied for its potential use in the synthesis of various organic compounds, such as polymers and dyes.
Métodos De Síntesis
3-(4-Fluorophenyl)furan-2-carboxylic acid can be synthesized from 4-fluorobenzaldehyde and furan-2-carboxylic acid in a two-step reaction. The first step involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid in the presence of a base catalyst to form 4-fluorophenyl furan-2-carboxylate. The second step involves the reaction of the 4-fluorophenyl furan-2-carboxylate with a strong acid to form this compound.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFSKGDIRKILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423027-10-4 |
Source


|
| Record name | 3-(4-fluorophenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)

![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)
![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)


![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)
![9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2878516.png)
![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)